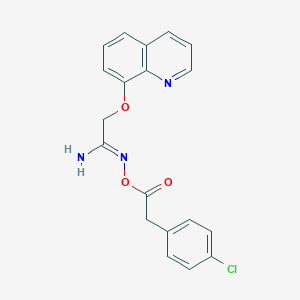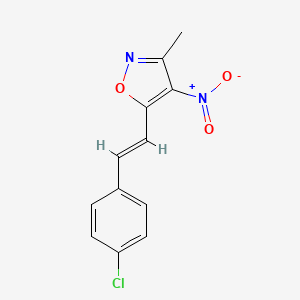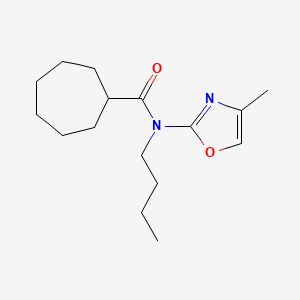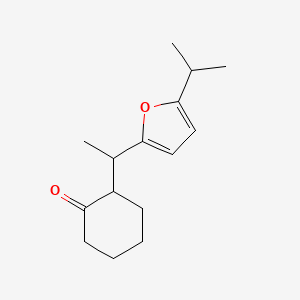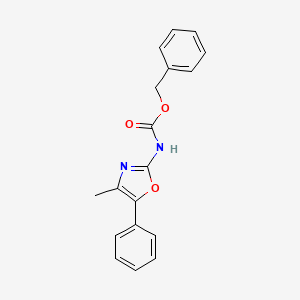
6-Methoxy-3-methyl-2-(2-nitroethenyl)benzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-3-methyl-2-(2-nitrovinyl)benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a methoxy group at the 6th position, a methyl group at the 3rd position, and a nitrovinyl group at the 2nd position on the benzofuran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-methyl-2-(2-nitrovinyl)benzofuran typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Methoxylation: Introduction of the methoxy group at the 6th position can be achieved using methanol in the presence of a base.
Methylation: The methyl group at the 3rd position is introduced using methyl iodide and a strong base like sodium hydride.
Nitrovinylation: The nitrovinyl group is introduced via a Henry reaction, where nitromethane reacts with an aldehyde in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-Methoxy-3-methyl-2-(2-nitrovinyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitroalkanes.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of nitroalkanes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzofuran derivatives.
科学的研究の応用
6-Methoxy-3-methyl-2-(2-nitrovinyl)benzofuran has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Methoxy-3-methyl-2-(2-nitrovinyl)benzofuran involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
6-Methoxy-3-methylbenzofuran: Lacks the nitrovinyl group.
3-Methyl-2-(2-nitrovinyl)benzofuran: Lacks the methoxy group.
6-Methoxy-2-(2-nitrovinyl)benzofuran: Lacks the methyl group.
Uniqueness
6-Methoxy-3-methyl-2-(2-nitrovinyl)benzofuran is unique due to the presence of all three functional groups (methoxy, methyl, and nitrovinyl) on the benzofuran ring, which may contribute to its distinct chemical and biological properties.
特性
CAS番号 |
37733-64-5 |
|---|---|
分子式 |
C12H11NO4 |
分子量 |
233.22 g/mol |
IUPAC名 |
6-methoxy-3-methyl-2-[(E)-2-nitroethenyl]-1-benzofuran |
InChI |
InChI=1S/C12H11NO4/c1-8-10-4-3-9(16-2)7-12(10)17-11(8)5-6-13(14)15/h3-7H,1-2H3/b6-5+ |
InChIキー |
VWACKKSWDPLSHA-AATRIKPKSA-N |
異性体SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)/C=C/[N+](=O)[O-] |
正規SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


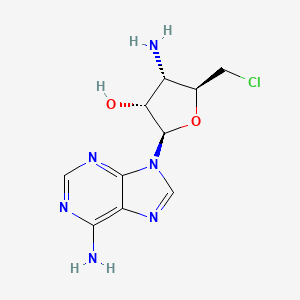
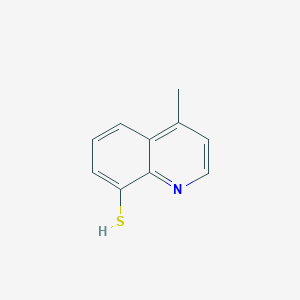
![1,1'-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone](/img/structure/B12902437.png)

![1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B12902453.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B12902460.png)

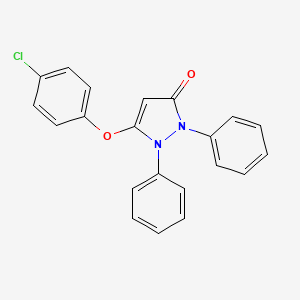
![1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one](/img/structure/B12902483.png)
